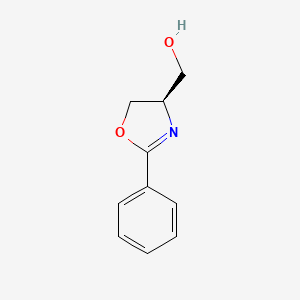
(R)-2-Phenyl-4,5-dihydrooxazole-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Phenyl-4,5-dihydrooxazole-4-methanol is a chiral compound that belongs to the class of oxazoline derivatives. This compound is characterized by its unique structure, which includes a phenyl group attached to an oxazoline ring with a hydroxymethyl substituent. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Phenyl-4,5-dihydrooxazole-4-methanol typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of ®-phenylglycinol with glyoxylic acid, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-2-Phenyl-4,5-dihydrooxazole-4-methanol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Phenyl-4,5-dihydrooxazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazoline ring can be reduced to form the corresponding amino alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ®-2-Phenyl-4,5-dihydrooxazole-4-carboxylic acid.
Reduction: Formation of ®-2-Phenyl-4,5-dihydrooxazole-4-methanolamine.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Phenyl-4,5-dihydrooxazole-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of ®-2-Phenyl-4,5-dihydrooxazole-4-methanol involves its interaction with specific molecular targets. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Phenyl-4,5-dihydrooxazole-4-methanol: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
2-Phenyl-4,5-dihydrooxazole: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
4,5-Dihydrooxazole-4-methanol: Lacks the phenyl group, leading to different chemical behavior and uses.
Uniqueness
®-2-Phenyl-4,5-dihydrooxazole-4-methanol is unique due to its chiral nature and the presence of both a phenyl group and a hydroxymethyl substituent. This combination of features makes it a valuable compound in asymmetric synthesis and various research applications.
Eigenschaften
CAS-Nummer |
82936-49-0 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
[(4R)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C10H11NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-/m1/s1 |
InChI-Schlüssel |
NRVMSFKEGIGIHL-SECBINFHSA-N |
SMILES |
C1C(N=C(O1)C2=CC=CC=C2)CO |
Isomerische SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2)CO |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Nitrobenzo[a]pyren-1-ol](/img/structure/B3057526.png)





![Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester](/img/structure/B3057534.png)
![(2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol](/img/structure/B3057535.png)



